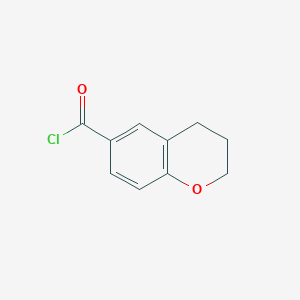

Chroman-6-carbonyl Chloride

Description

Chroman Framework as a Privileged Structure in Organic Synthesis and Medicinal Chemistry

The chroman framework, a heterocyclic motif also known as benzo[b]pyran, is widely recognized as a privileged structure in the fields of organic and medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active natural products, investigational drugs, and approved pharmaceuticals. researchgate.netnih.gov The structural versatility of the chroman ring system allows it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov

Natural products incorporating the chroman scaffold include significant compounds like tocopherols (B72186) (Vitamin E) and various flavonoids. researchgate.net In medicinal chemistry, the chroman-4-one (or chromanone) variant is a particularly important building block for designing and synthesizing novel lead compounds. nih.gov Research has demonstrated that synthetic and natural chroman-based compounds exhibit numerous biological effects, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral properties. nih.gov The ability of this single molecular framework to serve as a template for developing ligands for multiple, distinct biological targets underscores its status as a privileged scaffold in drug discovery. acs.orgacs.org

Significance of the Acyl Chloride Moiety in Organic Reactivity

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the functional group -COCl, which consists of a carbonyl group (C=O) bonded to a chlorine atom. ebsco.com They are derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride atom, a transformation that significantly enhances the compound's reactivity. ebsco.com This high reactivity makes acyl chlorides exceptionally valuable as intermediates in organic synthesis. fiveable.menumberanalytics.com

The primary importance of the acyl chloride moiety lies in its role as a potent acylating agent. ebsco.comnumberanalytics.com The electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles. catalysis.blog This property facilitates a range of crucial chemical transformations, including:

Esterification: Acyl chlorides react readily with alcohols to form esters. ebsco.com

Amide Synthesis: They react with ammonia (B1221849) or amines to produce amides. ebsco.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, acyl chlorides are used to introduce an acyl group onto an aromatic ring, a key method for forming carbon-carbon bonds and synthesizing ketones. fiveable.me

Due to their versatility and high reactivity, acyl chlorides are pivotal reagents for constructing more complex molecules from simpler starting materials. ebsco.comfiveable.mewisdomlib.org

Research Trajectories and Academic Objectives in Chroman-6-carbonyl Chloride Chemistry

This compound stands at the intersection of the privileged chroman scaffold and the highly reactive acyl chloride functional group. This unique combination dictates its primary research trajectory as a specialized building block in organic synthesis. The academic objectives for this compound focus on leveraging its distinct chemical features for the creation of novel and functionalized molecules.

The principal research interest in this compound is its application as an intermediate for introducing the chroman-6-acyl moiety into a variety of molecular structures. Structure-activity relationship (SAR) studies on chroman-based compounds have shown that substitutions at various positions, including the C-6 position, can significantly influence biological activity. nih.govacs.org For instance, modifications at this position have been explored in the development of sirtuin inhibitors with antiproliferative properties in cancer cells. acs.org

Therefore, the key academic objectives involving this compound include:

Synthesis of Novel Chroman Derivatives: Utilizing the reactive acyl chloride to synthesize new series of chroman-based amides, esters, and ketones through reactions with various nucleophiles.

Medicinal Chemistry Exploration: Designing and creating new libraries of chroman compounds for screening against various biological targets, such as enzymes (e.g., kinases, sirtuins) and receptors, in the search for new therapeutic agents. acs.orggu.se

Materials Science Applications: Investigating the incorporation of the rigid and functional chroman scaffold into polymers or other materials to potentially confer unique photophysical or material properties.

By providing a reactive handle at the 6-position of the chroman ring, this compound serves as a critical tool for researchers aiming to systematically explore the chemical space around this privileged scaffold.

Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 55746-03-7 bldpharm.comfishersci.ca |

| Molecular Formula | C10H9ClO2 bldpharm.comfishersci.ca |

| Molecular Weight | 196.63 g/mol bldpharm.comfishersci.ca |

| InChI Key | DKSNWGZAMLPCLZ-UHFFFAOYSA-N fishersci.ca |

| MDL Number | MFCD12198108 fishersci.ca |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSNWGZAMLPCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439950 | |

| Record name | Chroman-6-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55746-03-7 | |

| Record name | Chroman-6-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Reactions Involving Chroman 6 Carbonyl Chloride and Its Acyl Chloride Moiety

Radical Reaction Pathways

The generation of acyl radicals from acyl chlorides is a powerful tool in organic synthesis, enabling the formation of new carbon-carbon bonds under mild conditions. These reactions often proceed through complex mechanistic pathways involving single-electron transfer and subsequent cyclization events.

Single-Electron Transfer (SET) Processes in Acyl Radical Formation

The conversion of chroman-6-carbonyl chloride to its corresponding acyl radical likely proceeds through a single-electron transfer (SET) process. In photoredox catalysis, a photosensitizer, upon excitation by visible light, can act as a potent single-electron reductant. acs.org This excited photocatalyst can transfer an electron to the electron-deficient carbonyl carbon of the acyl chloride. This transfer results in the formation of a radical anion intermediate, which then rapidly undergoes fragmentation by cleaving the carbon-chlorine bond to release a chloride anion and the desired chroman-6-acyl radical. mdpi.com

The feasibility of this SET process is dictated by the redox potentials of both the photocatalyst and the acyl chloride. Acyl chlorides, in general, have high reduction potentials, making their direct reduction challenging. nih.gov However, the formation of a photoactive charge transfer complex between the acyl chloride and a Lewis base additive can facilitate the photogeneration of the acyl radical under metal-free conditions. acs.org

Table 1: Key Intermediates in the SET Formation of Chroman-6-acyl Radical

| Intermediate | Description |

| This compound | The starting acyl chloride. |

| Excited Photocatalyst [*PC] | The photo-activated catalyst capable of single-electron transfer. |

| Radical Anion Intermediate | Formed upon electron transfer from the excited photocatalyst to the acyl chloride. |

| Chroman-6-acyl Radical | The key reactive intermediate formed after the cleavage of the C-Cl bond. |

| Chloride Anion (Cl⁻) | The leaving group from the fragmentation of the radical anion. |

Recent advancements in visible-light photoredox catalysis have provided numerous methods for generating acyl radicals from various precursors, including acyl chlorides. nih.gov These methods obviate the need for harsh conditions like UV irradiation or high temperatures, offering a milder and more sustainable approach. nih.gov

Computational and Experimental Insights into Radical Cyclization

Once formed, the chroman-6-acyl radical can participate in a variety of reactions, with intramolecular cyclization being a particularly important pathway for the synthesis of complex heterocyclic structures. While specific computational or experimental studies on the radical cyclization of the chroman-6-acyl radical are not extensively documented, valuable insights can be drawn from analogous systems, such as the radical bicyclization used to construct tricyclic chromanones. nih.gov

Combined computational and experimental studies on similar systems suggest that such cyclizations proceed via a stepwise radical mechanism. nih.gov For instance, a 6-exo-trig cyclization of an initially generated radical is a common and favorable pathway. nih.gov In the context of a chroman-6-acyl radical, if an appropriately positioned unsaturated bond exists within the molecule, an intramolecular radical addition could occur.

Density Functional Theory (DFT) calculations on related chromanone syntheses have shown that the activation barrier for such cyclizations can be relatively low, making them kinetically feasible. nih.gov The regioselectivity of the cyclization (e.g., 6-exo vs. 7-endo) is often governed by the stability of the transition state, with the formation of a six-membered ring being generally favored due to lower ring strain. nih.gov

Experimental evidence for the involvement of radical intermediates in these types of reactions has been obtained through trapping experiments using agents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and through detection by electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Elimination Reaction Mechanisms

Elimination reactions provide another avenue for the transformation of chroman derivatives. The presence of the carbonyl group and the halogen in this compound and related structures can influence the preferred mechanistic pathway, which can include E1cb and E2 mechanisms.

E1cb and E2 Pathways in Related Systems Bearing Halogenated Carbonyls

The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process that occurs under basic conditions and is favored when the substrate has an acidic proton and a poor leaving group. wikipedia.org The presence of an electron-withdrawing group, such as a carbonyl, can significantly increase the acidity of protons on the adjacent carbon (the α-carbon). chemistrysteps.com In a system related to this compound, if a proton is present on the carbon alpha to the carbonyl group, a strong base could deprotonate this position to form a stabilized carbanion (conjugate base). wikipedia.orgmasterorganicchemistry.com This carbanion can then expel a leaving group from the β-position. While the chloride in an acyl chloride is a good leaving group, in other halogenated carbonyl systems, this pathway can be significant.

The E2 (Elimination, Bimolecular) mechanism, in contrast, is a concerted, one-step process where a base removes a proton from a carbon beta to the leaving group, and the leaving group departs simultaneously. dalalinstitute.com This pathway is favored by strong bases and is highly dependent on the stereochemical arrangement of the proton and the leaving group, which must be anti-periplanar. amazonaws.com For halogenated carbonyl compounds, the E2 pathway is a common mechanism for dehydrohalogenation.

Table 2: Comparison of E1cb and E2 Mechanisms

| Feature | E1cb Mechanism | E2 Mechanism |

| Number of Steps | Two steps | One step (concerted) |

| Intermediate | Carbanion (conjugate base) | None (transition state) |

| Base Requirement | Moderate to strong base | Strong base |

| Leaving Group | Typically a poor leaving group | Good leaving group required |

| Proton Acidity | Requires an acidic proton (often α to an electron-withdrawing group) | Less stringent acidity requirement |

| Stereochemistry | Not stereospecific | Requires anti-periplanar geometry |

Beta-Elimination Processes in Chroman Derivatives

Beta-elimination is a common reaction in organic chemistry where a leaving group on one carbon and a proton on an adjacent (beta) carbon are removed to form a double bond. ucla.edu In the context of chroman derivatives, if a suitable leaving group is present on the chroman ring, and there is an accessible proton on a beta-carbon, an elimination reaction can occur.

For instance, a β-hydride elimination can occur in organometallic complexes where a metal is attached to the chroman scaffold. libretexts.org This process involves the transfer of a hydrogen atom from the beta-position of a ligand to the metal center, resulting in the formation of an alkene. libretexts.org While not a direct reaction of this compound itself, it illustrates a potential elimination pathway in functionalized chroman systems.

The specific conditions, such as the strength of the base and the nature of the solvent, will play a crucial role in determining whether a β-elimination proceeds and by which mechanism (E1, E2, or E1cb). lumenlearning.comlibretexts.org

Other Specific Reaction Mechanisms Relevant to Carbonyl Halides

Carbonyl halides, including acyl chlorides like this compound, are highly reactive electrophiles. Their chemistry is dominated by nucleophilic acyl substitution reactions. libretexts.orglibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the carbonyl group in the final product. masterorganicchemistry.com

This addition-elimination mechanism is fundamental to a wide range of transformations of acyl chlorides, including their conversion to esters, amides, and anhydrides. masterorganicchemistry.com The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. ic.ac.uk Furthermore, the chloride ion is an excellent leaving group, which facilitates the second step of the mechanism. masterorganicchemistry.com

Mechanistic Investigations of Thionation Reactions

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). For an acyl chloride like this compound, this would involve the transformation of the carbonyl chloride into a thioacyl chloride. Lawesson's reagent (LR) is a widely used and studied thionating agent for such transformations. nih.govresearchgate.net

Computational studies using density functional theory (DFT) have elucidated a widely accepted two-step mechanism for the thionation of carbonyl compounds by Lawesson's reagent. acs.org This process avoids the formation of unstable zwitterionic intermediates. acs.org

The proposed mechanism consists of the following stages:

Dissociation of Lawesson's Reagent : In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide. organic-chemistry.orgnih.gov

Concerted Cycloaddition : The reactive monomer of LR undergoes a concerted cycloaddition with the carbonyl group of the acyl chloride. This step proceeds through a four-membered transition state to form a thiaoxaphosphetane intermediate. acs.orgacs.org Topological analyses have confirmed the concerted and asynchronous nature of this process. acs.org

Cycloreversion : The thiaoxaphosphetane intermediate then undergoes a cycloreversion, which is also a concerted step. This breaks the C-O and P-S bonds while forming a stable P=O bond and the desired C=S bond of the thioacyl chloride. organic-chemistry.orgacs.org

Experimental and computational findings indicate a general reactivity order for thionation with Lawesson's reagent, with amides being the most reactive, followed by ketones, and then esters. acs.org The reactivity of this compound is expected to be comparable to that of other aromatic esters and acyl chlorides. Substituents on the aromatic ring can influence the reaction rate through electronic and steric effects, though for esters and amides, these effects are often modest. acs.orgacs.org

| Carbonyl Compound | Transition State 1 (Cycloaddition) ΔG‡ (kcal/mol) | Intermediate (Thiaoxaphosphetane) ΔG (kcal/mol) | Transition State 2 (Cycloreversion) ΔG‡ (kcal/mol) | Rate-Limiting Step |

|---|---|---|---|---|

| Acetaldehyde | 16.8 | -13.0 | 29.2 | Cycloreversion |

| Acetone | 22.2 | -8.2 | 27.9 | Cycloreversion |

| Methyl Acetate | 24.3 | -1.8 | 28.5 | Cycloreversion |

| Acetamide | 23.5 | -3.0 | 25.1 | Cycloreversion |

Acid-Catalyzed Ring Opening and Hydrolysis of Cyclic Esters (Lactones)

The study of acid-catalyzed hydrolysis of lactones (cyclic esters) provides a framework for understanding the stability and reactivity of the ester linkage, a key structural feature in many related chroman derivatives. Theoretical and experimental studies have established two primary mechanistic pathways for this reaction: the bimolecular AAC2 mechanism and the unimolecular AAC1 mechanism. nih.govresearchgate.net The prevalence of one pathway over the other is highly dependent on the reaction conditions, particularly the acidity, and the structure of the lactone. nih.govresearchgate.net

The AAC2 Mechanism: This is the most common pathway for the acid-catalyzed hydrolysis of esters and lactones under typical dilute acid conditions. semanticscholar.orgucoz.com It is a bimolecular mechanism involving the following steps:

Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the lactone by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. semanticscholar.org

Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. semanticscholar.org

Proton Transfer : A proton is transferred from the attacking water molecule to the oxygen atom of the former ether linkage within the ring. This converts the alkoxy group into a good leaving group (an alcohol).

Ring Opening : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which results in the opening of the lactone ring.

Deprotonation : The resulting protonated hydroxy acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

The AAC1 Mechanism: This unimolecular pathway is less common and typically occurs only under strongly acidic conditions or for substrates where the bimolecular attack is sterically hindered. researchgate.netucoz.com The mechanism involves:

Protonation : Similar to the AAC2 pathway, the carbonyl oxygen is protonated.

Unimolecular Cleavage : The protonated lactone undergoes a slow, rate-determining unimolecular cleavage of the acyl-oxygen bond to form water and a resonance-stabilized acylium ion.

Nucleophilic Attack : The acylium ion is then rapidly attacked by a water molecule.

Deprotonation : A final deprotonation step yields the hydroxy acid product.

Computational studies have shown that a transition from the AAC2 to the AAC1 mechanism occurs as the acidity of the medium increases. nih.govresearchgate.nethw.ac.uk The stability of potential carbocation intermediates and the steric hindrance around the reaction center are key factors that influence the activation energy and favor one path over the other. rsc.org For most simple lactones in moderately acidic solutions, the AAC2 pathway is energetically favored. semanticscholar.org

| Feature | AAC1 Mechanism | AAC2 Mechanism |

|---|---|---|

| Molecularity | Unimolecular (in the rate-determining step) | Bimolecular (in the rate-determining step) |

| Key Intermediate | Acylium ion | Tetrahedral intermediate |

| Rate-Determining Step | Formation of the acylium ion | Nucleophilic attack by water |

| Favorable Conditions | Strongly acidic media; sterically hindered substrates | Dilute acidic media; most common esters/lactones |

| Cleavage Type | Acyl-Oxygen | Acyl-Oxygen |

Derivatization and Chemical Transformations of Chroman 6 Carbonyl Chloride

Synthesis of Functional Groups from Chroman-6-carbonyl Chloride

The acyl chloride moiety of this compound is a reactive site for the introduction of a diverse range of functional groups through nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis for the construction of amides, esters, ketones, alcohols, and aldehydes.

Formation of Amides, Esters, and Ketones

Amides: The reaction of this compound with primary or secondary amines readily affords the corresponding chroman-6-carboxamides. This reaction, a type of acylation, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The general transformation is a robust and widely used method for the formation of amide bonds. While specific literature on the amidation of this compound is not abundant, the synthesis of other chroman-carboxamides has been reported, suggesting analogous reactivity. For instance, the synthesis of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides has been achieved, highlighting the compatibility of the chroman ring system with amide bond formation. rsc.org

Esters: Esterification of this compound can be achieved by its reaction with alcohols. Similar to amide formation, this reaction is often performed in the presence of a base to scavenge the HCl produced. The process is a standard method for the synthesis of esters from acyl chlorides. The synthesis of various chroman esters, such as chroman carboxylates, has been documented in the literature, indicating that the chroman scaffold is amenable to esterification reactions. google.com

Table 1: Synthesis of Amides, Esters, and Ketones from Acyl Chlorides (General Reactions)

| Product | Reagent | General Conditions |

|---|---|---|

| Amide (R-CONR'R'') | Amine (R'R''NH) | Base (e.g., pyridine, triethylamine) |

| Ester (R-COOR') | Alcohol (R'OH) | Base (e.g., pyridine, triethylamine) |

| Ketone (R-COR') | Organocuprate (R'2CuLi) | Anhydrous ether or THF |

Reductions to Alcohols and Aldehydes

Alcohols: The carbonyl group of this compound can be reduced to a primary alcohol, 6-(hydroxymethyl)chroman. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the displacement of the chloride ion and further reduction of the intermediate aldehyde.

Aldehydes: The partial reduction of this compound to the corresponding aldehyde, chroman-6-carbaldehyde, requires the use of milder and more selective reducing agents. Reagents such as lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)3] are commonly used to stop the reduction at the aldehyde stage. Another classical method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate).

Table 2: Reduction of Acyl Chlorides (General Reactions)

| Product | Reagent | General Conditions |

|---|---|---|

| Primary Alcohol (R-CH2OH) | Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup |

| Aldehyde (R-CHO) | Lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)3] | Anhydrous ether or THF at low temperature |

| Aldehyde (R-CHO) | H2, Pd/BaSO4 (Rosenmund reduction) | Solvent (e.g., toluene), catalyst poison (e.g., quinoline-sulfur) |

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an aromatic acyl chloride, can participate in various such reactions, enabling the introduction of diverse substituents onto the chroman framework.

Palladium-Catalyzed Chemoselective Cross-Coupling with Organostannanes

The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, can be applied to acyl chlorides. In the case of this compound, this reaction would allow for the formation of a ketone by coupling with an organostannane reagent (R-SnBu3). This method is particularly useful for the synthesis of ketones that are difficult to prepare by other means and offers a high degree of functional group tolerance. The general catalytic cycle involves oxidative addition of the acyl chloride to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone and regenerate the palladium(0) catalyst.

C-N Cross-Coupling Reactions for Amine Formation

While the direct reaction of amines with this compound leads to amides, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, typically involve aryl halides or triflates as the electrophilic partner. The direct use of acyl chlorides in such reactions to form amines is not a standard transformation. However, the chroman-6-carboxamide, synthesized from the acyl chloride, could potentially undergo further transformations. Alternatively, the chroman ring itself can be functionalized with a leaving group (e.g., a halide) that can then participate in C-N cross-coupling reactions to introduce an amino group at a different position.

Other Transition-Metal-Catalyzed Coupling Reactions

This compound can potentially participate in other transition-metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a versatile method for C-C bond formation. While typically employed with aryl halides, modifications of this reaction to use acyl chlorides for ketone synthesis have been developed. Similarly, the Negishi coupling (using organozinc reagents) and the Heck-Mizoroki reaction (with alkenes) could potentially be adapted for the functionalization of the chroman-6-carbonyl system, although these applications are less common for acyl chlorides compared to aryl halides. The development of new catalytic systems continues to expand the scope of cross-coupling reactions, and it is plausible that this compound could serve as a substrate in these evolving methodologies.

Transformations of the Chroman Ring System

The inherent structure of the chroman core allows for selective transformations on both its heterocyclic and aromatic portions. These modifications are crucial for tuning the electronic and steric properties of the final molecule.

The dihydropyran ring of the chroman scaffold is susceptible to both oxidation and reduction reactions, which can introduce new functional groups or alter the saturation of the heterocyclic system.

Oxidation: Selective C-H oxidation reactions can introduce functionality into the chroman system. For instance, palladium-catalyzed allylic oxidation of terminal olefins can be used to construct the chroman ring itself, implying that the saturated carbons within a pre-formed chroman ring are potential sites for targeted oxidation under specific catalytic conditions nih.gov. Such reactions can streamline synthetic routes by introducing oxygen-containing functional groups nih.gov. The oxidation of a chroman-4-ol, for example, can lead to the formation of a chroman-4-one, a key structural motif found in many bioactive molecules. nih.gov This transformation is often achieved using standard oxidizing agents.

Reduction: The reduction of chroman derivatives, particularly chroman-4-ones, provides a route to chroman-4-ols and fully saturated chromans. The hydroxyl group of a chroman-4-ol can be removed through dehydroxylation using reagents like triethylsilane in the presence of a Lewis acid, such as BF₃·Et₂O, to yield the corresponding chroman nih.gov. Alternatively, catalytic transfer hydrogenation represents another powerful method for the reduction of chromanones. For example, enantiomerically enriched cis-3-benzyl-chromanols can be accessed from (E)-3-benzylidene-chromanones using a rhodium catalyst with a hydrogen source like formic acid organic-chemistry.org. These reduction strategies are fundamental in modifying the heterocyclic portion of the molecule.

Table 1: Selected Reduction Reactions of Chroman Derivatives

| Starting Material | Reagent/Catalyst | Product | Yield |

|---|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH₄ | 8-bromo-6-chloro-2-pentylchroman-4-ol | - |

| 8-bromo-6-chloro-2-pentylchroman-4-ol | Triethylsilane, BF₃·Et₂O | 8-bromo-6-chloro-2-pentylchroman | 44% nih.gov |

| (E)-3-benzylidene-chromanones | Rh-catalyst, HCO₂H/DABCO | cis-3-benzyl-chromanols | High organic-chemistry.org |

Further functionalization of the chroman structure can be achieved through substitution reactions on both the benzene (B151609) ring and the dihydropyran ring.

Aromatic Substitution: The benzene portion of the chroman ring undergoes electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing groups on the ring. The ether oxygen of the dihydropyran ring is an activating, ortho-, para-directing group. In the case of this compound, the carbonyl chloride is a deactivating, meta-directing group. The outcome of an EAS reaction would depend on the interplay of these directing effects and the reaction conditions. Studies on substituted chromans have shown that the electronic nature of substituents significantly influences the regioselectivity of these reactions nih.gov. For example, halogenation or nitration would be expected to occur at positions ortho or para to the activating oxygen, but potentially influenced by the deactivating effect of the acyl group.

Heterocyclic Substitution: While the saturated dihydropyran ring is less prone to substitution than the aromatic ring, functional handles can be introduced. For example, in chroman-4-one systems, the α-carbon can be functionalized. Furthermore, Lewis base catalyzed carbosulfenylation has been shown to produce 3,4-disubstituted chromans, demonstrating that specific methodologies can achieve substitution on the heterocyclic part of the scaffold nih.gov.

Table 2: Examples of Substitution Patterns in Chroman Synthesis

| Ring A Substituent (Precursor) | Ring B Substituent (Precursor) | Catalyst/Method | Product | Yield |

|---|---|---|---|---|

| 4-Methoxy | Phenyl | BINAM catalyst (Carbosulfenylation) | 6-Methoxy-3-phenylthio-4-phenyl-chroman | 67% nih.gov |

| 4-Chloro | Phenyl | BINAM catalyst (Carbosulfenylation) | 6-Chloro-3-phenylthio-4-phenyl-chroman | 68% nih.gov |

| 4-Bromo | Phenyl | BINAM catalyst (Carbosulfenylation) | 6-Bromo-3-phenylthio-4-phenyl-chroman | 66% nih.gov |

| 4-Ester | Phenyl | BINAM catalyst (Carbosulfenylation) | Methyl 3-(phenylthio)-4-phenylchroman-6-carboxylate | 73% nih.gov |

Synthesis of Diverse Heterocyclic Compounds via this compound Intermediates

The carbonyl chloride functionality at the 6-position is a powerful tool for building more complex molecular structures. By converting it into other functional groups, such as an aldehyde, it can serve as a key intermediate for the synthesis of a wide array of fused heterocyclic systems.

Thiazolidines: The synthesis of thiazolidine (B150603) derivatives fused to a chroman or related chromone (B188151) core is a well-established strategy. Typically, a chromone-3-carboxaldehyde (B97568) undergoes a Knoevenagel condensation with a thiazolidine derivative, such as 2,4-thiazolidinedione (B21345) nih.gov. It is conceivable that this compound could be reduced to the corresponding aldehyde, which could then be condensed with various aminothiols to form thiazolidine rings scispace.comresearchgate.net. This approach provides access to chromonylthiazolidines, a class of compounds investigated for their biological activities nih.gov.

Azetidinones: Azetidinones, also known as β-lactams, are another important class of heterocycles that can be synthesized from chroman-based intermediates. The standard synthetic route involves the [2+2] cycloaddition of a ketene (B1206846) (derived from an acid chloride) with an imine (Schiff base) derpharmachemica.comglobalresearchonline.net. A chroman-6-carboxaldehyde, derived from the parent carbonyl chloride, could be condensed with a primary amine to form the necessary Schiff base. Subsequent reaction with chloroacetyl chloride in the presence of a base like triethylamine would yield the desired chroman-fused azetidinone derpharmachemica.comnih.gov. This synthetic pathway opens the door to a large variety of substituted β-lactams with a chroman core.

The reactivity of this compound and its derivatives facilitates their use in multicomponent reactions and domino reaction sequences to build complex, multi-ring architectures. For example, 3-formylchromones are known to participate in domino reactions to create functionalized azaxanthone frameworks semanticscholar.org.

By leveraging the chroman-6-carboxaldehyde intermediate, one could engage in cyclo-condensation reactions with reagents like 2-mercaptoacetic acid to build fused thiazolidin-4-one rings researchgate.net. Such strategies are central to diversity-oriented synthesis, where complex and varied molecular scaffolds are generated from a common intermediate. Ring expansion reactions of six-membered heterocycles are also a known method for creating larger ring systems, suggesting that the chroman nucleus could serve as a template for constructing more elaborate seven- to twelve-membered rings mdpi.com. The ability to perform sequential reactions—first modifying the chroman ring system and then using the C-6 carbonyl derivative to build additional heterocyclic rings—makes this compound a valuable building block in the synthesis of complex organic molecules.

Advanced Characterization Techniques for Chroman 6 Carbonyl Chloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of Chroman-6-carbonyl Chloride, offering non-destructive methods to probe its molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Dynamic NMR for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy allows for the identification and mapping of all protons in the molecule. The spectrum of this compound would exhibit characteristic signals for the aliphatic protons on the dihydropyran ring and the aromatic protons on the benzene (B151609) ring. The aliphatic protons typically appear as multiplets due to spin-spin coupling, with chemical shifts influenced by the adjacent oxygen atom. Protons at C4 (adjacent to the aromatic ring) and C2 (adjacent to the ether oxygen) would show distinct chemical shifts. The aromatic protons would appear further downfield, with a splitting pattern indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

¹³C NMR Spectroscopy provides a signal for each unique carbon atom in the molecule. udel.edu The carbonyl carbon of the acyl chloride group is particularly diagnostic, appearing at a significantly downfield chemical shift (typically 165-180 ppm). hw.ac.uk The aromatic carbons display signals in the 115-160 ppm range, while the aliphatic carbons of the chroman ring (C2, C3, C4) resonate at higher field (upfield). oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| C2 | ~4.2 (t) | ~65 | Methylene (B1212753) group adjacent to ether oxygen. |

| C3 | ~2.0 (m) | ~22 | Methylene group. |

| C4 | ~2.8 (t) | ~25 | Benzylic methylene group. |

| C4a | - | ~158 | Quaternary aromatic carbon attached to oxygen. |

| C5 | ~7.6 (d) | ~129 | Aromatic proton ortho to the carbonyl group. |

| C6 | - | ~132 | Quaternary aromatic carbon attached to the carbonyl group. |

| C7 | ~7.5 (dd) | ~128 | Aromatic proton. |

| C8 | ~6.8 (d) | ~118 | Aromatic proton ortho to the ether oxygen. |

| C8a | - | ~123 | Quaternary aromatic carbon. |

| C=O | - | ~168 | Carbonyl carbon of the acyl chloride. |

| Note: Predicted values are based on standard chemical shift ranges and data from related chroman structures. hw.ac.ukoregonstate.edupdx.edu Actual values may vary depending on solvent and experimental conditions. (t = triplet, d = doublet, dd = doublet of doublets, m = multiplet). |

Dynamic NMR (DNMR) for Conformational Analysis is employed to study the dynamic processes of molecules, such as ring inversion. The saturated dihydropyran ring of the chroman scaffold is not planar and exists predominantly in a half-chair conformation. nih.govmdpi.com At room temperature, this ring undergoes rapid inversion between two enantiomeric half-chair forms, resulting in time-averaged signals in the NMR spectrum. unibas.it

By recording ¹³C NMR spectra at variable, low temperatures, this inversion can be slowed. nih.gov As the temperature decreases, the rate of inversion slows down, causing specific signals (e.g., for carbons C3 and C4) to broaden and eventually separate into distinct signals for each of the non-equivalent axial and equatorial positions in the "frozen" conformer. nih.govunibas.it The temperature at which the signals merge (the coalescence temperature) allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative data on the conformational flexibility of the chroman ring system. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. iitd.ac.in For this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. spectroscopyonline.com The C=O stretching vibration of an aromatic acyl chloride is expected to appear at a high frequency, typically in the range of 1770-1800 cm⁻¹, due to the electron-withdrawing effect of both the aromatic ring and the chlorine atom. pressbooks.pub

Other characteristic absorptions include:

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals appearing just below 3000 cm⁻¹.

C-O-C (ether) stretching: An intense band typically found in the 1200-1260 cm⁻¹ region for aryl alkyl ethers.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1800 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Ether C-O | Stretch | 1200 - 1260 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| Note: These are typical ranges for the specified functional groups. libretexts.orgspectroscopyonline.com |

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of about 3:1. wpmucdn.com

The fragmentation pattern provides valuable structural information. Acyl chlorides are highly reactive and may be derivatized before GC-MS analysis, for instance, by reaction with an alcohol to form a more stable ester, to improve chromatographic properties. osti.govnih.govacs.org The fragmentation of the chroman ring itself is also characteristic. A common fragmentation pathway for chroman derivatives involves a retro-Diels-Alder (RDA) reaction of the dihydropyran ring. asianpubs.org

Key fragmentation pathways for this compound would likely include:

Loss of Cl•: Formation of a [M-Cl]⁺ acylium ion, which is often a prominent peak.

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion to form a [M-Cl-CO]⁺ fragment. miamioh.edu

RDA Fragmentation: Cleavage of the chroman ring leading to characteristic radical cations. asianpubs.org

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 196/198 | [M]⁺ | [C₁₀H₉ClO₂]⁺ | Molecular ion peak (showing ³⁵Cl/³⁷Cl isotope pattern). |

| 161 | [M-Cl]⁺ | [C₁₀H₉O₂]⁺ | Loss of a chlorine radical to form an acylium ion. |

| 133 | [M-Cl-CO]⁺ | [C₉H₉O]⁺ | Loss of carbon monoxide from the acylium ion. |

| 134 | [C₉H₁₀O]⁺ | [C₉H₁₀O]⁺ | Fragment corresponding to the parent chroman ring. |

| Note: The relative intensities of these fragments depend on the ionization energy. |

Crystallographic Analysis

While spectroscopic methods provide data on molecular structure in solution or the gas phase, crystallographic techniques offer an unambiguous determination of the atomic arrangement in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Structure and Stereochemical Data

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map of the molecule. This map reveals the exact positions of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. rsc.org

For a derivative of this compound, an SC-XRD analysis would provide definitive proof of its molecular structure. mdpi.com It would confirm the connectivity of the atoms and the planarity of the aromatic ring. Most importantly, it would reveal the precise conformation of the dihydropyran ring, which for chroman derivatives is consistently shown to be a distorted half-chair. nih.govmdpi.com This technique provides the ultimate stereochemical data, solidifying the structural information inferred from spectroscopic methods.

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for both assessing the purity of this compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate this compound from starting materials, byproducts, and degradation products. The area of the peak in the chromatogram is proportional to the concentration of the compound. Preparative HPLC can be scaled up to isolate and purify larger quantities of the target compound with high purity. isca.innih.gov Derivatization may be employed to enhance detection, for example, by reacting the acyl chloride with a UV-active or fluorescent amine. nih.govsigmaaldrich.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for analyzing volatile and thermally stable compounds. Due to the reactivity of the acyl chloride group, derivatization is often necessary. For instance, the compound can be converted into its corresponding methyl or ethyl ester, which is more stable and has better chromatographic properties. nih.govacs.org This allows for accurate quantification and purity assessment against volatile impurities.

Column Chromatography , including Medium-Pressure Liquid Chromatography (MPLC), is a standard method for the purification of synthetic compounds on a laboratory scale. nih.gov By selecting an appropriate solvent system (eluent) and stationary phase (typically silica (B1680970) gel), this compound can be effectively separated from other compounds in a crude reaction mixture based on differences in polarity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique frequently employed to monitor the progress of chemical reactions involving this compound. fishersci.comaga-analytical.com.plchemistryhall.com Its primary application in this context is to qualitatively track the consumption of the starting material (this compound) and the formation of the desired product in near real-time. fishersci.com

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a thin layer of silica gel coated on a glass or aluminum plate. chemistryhall.comorgchemboulder.com A solvent system, known as the mobile phase, is then allowed to ascend the plate via capillary action. chemistryhall.com Separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. aga-analytical.com.pl Less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances, yielding a lower Rf value. chemistryhall.com

For a typical reaction where this compound is converted to an amide or ester derivative, the product is generally less polar than the corresponding carboxylic acid that might be formed from hydrolysis of the acyl chloride, but its polarity relative to the starting material can vary. By spotting the reaction mixture alongside the pure starting material, chemists can visually assess the appearance of the product spot and the disappearance of the starting material spot.

Visualization of the spots on the TLC plate is commonly achieved under UV light, as the chroman ring system is UV-active. orgchemboulder.com Alternatively, chemical staining agents can be used. illinois.edu

Table 1: Representative TLC Data for Monitoring the Conversion of this compound

| Compound | Rf Value (Hypothetical) | Solvent System | Visualization |

| This compound (Starting Material) | 0.65 | 7:3 Hexane/Ethyl Acetate | UV Light (254 nm) |

| Chroman-6-carboxamide Derivative (Product) | 0.40 | 7:3 Hexane/Ethyl Acetate | UV Light (254 nm) |

| Reaction Mixture at t=2h | 0.65 (faint), 0.40 (strong) | 7:3 Hexane/Ethyl Acetate | UV Light (254 nm) |

Liquid Chromatography (LC-UV/DAD, LC-MS/MS) for Separation and Quantification

Liquid Chromatography (LC) is a powerful technique for the separation, identification, and quantification of this compound and its derivatives, offering higher resolution and sensitivity than TLC. nih.govresearchgate.net

LC with UV/Diode-Array Detection (LC-UV/DAD): High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector is a standard method for analyzing compounds containing chromophores. The benzopyran structure in this compound absorbs UV radiation, making this detection method highly suitable. In a typical setup, a reverse-phase column (e.g., C18) is used, where the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov As the compounds elute from the column, they pass through the detector, and their absorbance is measured at a specific wavelength, allowing for quantification based on a calibration curve. DAD provides the additional advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and structural confirmation, LC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netddtjournal.com This technique combines the separation power of LC with the mass-analyzing capability of MS. researchgate.net After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.govddtjournal.com

The mass spectrometer provides a mass-to-charge ratio (m/z) for the molecular ion, confirming the molecular weight of the compound. In tandem MS (MS/MS), the molecular ion is fragmented, and the resulting fragment ions create a unique pattern that serves as a structural fingerprint, allowing for highly specific and unambiguous identification. ddtjournal.com This is particularly useful for distinguishing between isomers and for quantifying compounds at very low concentrations in complex mixtures. ddtjournal.com

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Conditions | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Retention Time (t R ) | ~3.5 min (Illustrative) |

| MS/MS Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]+ | m/z 197.03 |

| Product Ions (Fragments) | Dependent on collision energy; provides structural data |

Note: Parameters are typical examples and require optimization for specific instrumentation and applications.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a pure compound. For this compound, this involves quantifying the percentage of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O). The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₁₀H₉ClO₂. fishersci.cafishersci.at

This comparison serves as a crucial check of purity. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence that the synthesized compound is pure and has the correct empirical and molecular formula.

The theoretical composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (196.63 g/mol ). fishersci.at

**Table 3: Elemental Composition of this compound (C₁₀H₉ClO₂) **

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Theoretical Mass Percent (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 61.09% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.61% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.03% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.27% |

| Total | 196.633 | 100.00% |

Computational Chemistry and Theoretical Studies of Chroman 6 Carbonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the exchange-correlation energy, DFT methods can provide accurate results with a reasonable computational cost, making them ideal for studying complex organic molecules like Chroman-6-carbonyl Chloride.

Conformational Analysis and Determination of Energy Barriers

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to locate the stable conformers on the potential energy surface. researchgate.net For substituted chroman-4-ones, computational studies have confirmed the higher stability of certain diastereomers, such as the cis-isomer in 3-bromo-2-pentylchroman-4-one, by calculating their relative energies. nih.gov A similar approach for this compound would involve a systematic scan of the torsional angle of the carbonyl chloride group relative to the chroman ring to identify the global minimum energy conformation and any local minima. The energy barriers for rotation between these conformers can be determined by locating the transition states connecting them.

Table 1: Hypothetical Relative Energies of this compound Conformers (This table is illustrative and based on typical findings for similar molecules)

| Conformer | Dihedral Angle (C5-C6-C=O) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 90° | 0.0 |

| C | 180° | 3.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical chemical shifts for chromone (B188151) and chromene derivatives have been calculated and show good agreement with experimental data. d-nb.infobohrium.com For this compound, theoretical predictions would help assign the signals in its experimental NMR spectra, particularly for the protons and carbons of the chroman core and the carbonyl group.

IR Frequencies: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental IR spectra. Key vibrational modes for this compound would include the C=O stretching frequency of the acyl chloride, C-O-C stretching of the ether linkage in the chroman ring, and various C-H and C=C aromatic stretching and bending modes. In studies of chromone derivatives, DFT calculations have successfully assigned the C=O, C=N, and C=C stretching vibrations. d-nb.info For acyl chlorides, the C=O stretch is a particularly strong and characteristic band. Theoretical studies on model amides have shown that the C=O stretching frequency is sensitive to intermolecular interactions, such as hydrogen bonding, often resulting in a red shift (lower frequency). nih.gov

Table 2: Predicted Key IR Frequencies for this compound (Based on DFT calculations for analogous chroman and acyl chloride structures)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch (Acyl Chloride) | ~1780-1810 | Strong |

| Aromatic C=C Stretch | ~1580-1620 | Medium-Strong |

| C-O-C Stretch (Ether) | ~1230-1270 | Strong |

| C-Cl Stretch | ~700-850 | Medium |

Elucidation of Reaction Mechanisms, Transition States, and Intermediates

The carbonyl chloride group is highly reactive towards nucleophiles. DFT calculations can provide detailed insights into the mechanisms of these reactions, such as hydrolysis, alcoholysis, and amination. study.comcrunchchemistry.co.uk The reaction of acyl chlorides with nucleophiles generally proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgstudymind.co.uk

Computational studies on the reaction of formyl and acetyl chloride with chloride ions have established that the reaction proceeds via a concerted SN2-like pathway without a discernible tetrahedral intermediate. nih.gov However, for other nucleophiles, a stepwise mechanism involving a tetrahedral intermediate is often proposed. DFT can be used to model the entire reaction pathway, locating the transition state(s) and any intermediates. By calculating the activation energies, one can predict the feasibility and kinetics of the reaction. For example, a theoretical study of the methanolysis of acetyl chloride suggests the reaction does not proceed through a stable tetrahedral intermediate but is more consistent with an ionization of the chloride ion. nih.gov

Analysis of Electronic Properties: Band Gap, Natural Bond Orbital (NBO), Mulliken Charges, and Molecular Electrostatic Potential (MEP)

Band Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the HOMO-LUMO gap. This gap is an important indicator of chemical reactivity and electronic stability. A smaller gap generally implies higher reactivity. For a series of chromone derivatives, the energy gap was found to be in the range of 1.590 to 1.870 eV, suggesting significant biological activity. d-nb.info The HOMO and LUMO distributions reveal the electron-donating and electron-accepting regions of the molecule, respectively.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It can be used to quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which stabilize the molecule.

Mulliken Charges: Mulliken population analysis is a method for estimating partial atomic charges. uni-muenchen.dewikipedia.org While known to be basis-set dependent, it can provide a qualitative understanding of the charge distribution within a molecule. uni-muenchen.deresearchgate.net In this compound, the carbonyl carbon is expected to carry a significant positive charge, making it highly electrophilic, while the oxygen and chlorine atoms will be negatively charged. This charge distribution is crucial for understanding its reactivity. studymind.co.uk

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for predicting reactive sites. rsc.orgmdpi.comsemanticscholar.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the carbonyl oxygen. researchgate.net Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack, with the most positive region expected around the carbonyl carbon. researchgate.netresearchgate.net MEP analysis of chromanone derivatives has shown that the ketone and chromanone ring oxygens are capable of forming hydrogen bonds. researchgate.net

Table 3: Hypothetical Electronic Properties of this compound (Illustrative values based on DFT studies of similar compounds)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on C=O Carbon | +0.65 e | Highlights the electrophilic nature of the carbonyl carbon |

| Mulliken Charge on C=O Oxygen | -0.50 e | Shows the nucleophilic character of the carbonyl oxygen |

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of molecules and their interactions, which is particularly important for understanding stereoselectivity in chemical reactions.

Computational Approaches to Stereocontrol and Enantioselectivity

In reactions that create new stereocenters, computational chemistry can be a powerful tool for predicting and rationalizing the stereochemical outcome. rsc.orgrsc.org For reactions involving the chroman scaffold, such as asymmetric synthesis, understanding the factors that control stereoselectivity is crucial.

For instance, in the asymmetric radical bicyclization to form tricyclic chromanones, computational and experimental studies have been combined to elucidate the stepwise radical mechanism. nih.gov These studies can model the interaction of the substrate with a chiral catalyst, identifying the key non-covalent interactions in the transition state that lead to the preferential formation of one enantiomer over the other. By comparing the energies of the diastereomeric transition states, the enantiomeric excess (ee) can be predicted. This approach allows for the rational design of more effective asymmetric catalysts. rsc.org While specific studies on stereoselective reactions of this compound are lacking, these computational methodologies would be directly applicable to understanding and predicting the outcomes of its potential asymmetric transformations.

Conformational Restriction Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com These different arrangements, known as conformations or rotamers, often have different potential energies, and understanding their relative stabilities is crucial for predicting a molecule's physical properties and chemical reactivity. nih.govlumenlearning.com For cyclic and heterocyclic systems like this compound, conformational analysis elucidates the energetically favorable shapes the molecule is likely to adopt.

The core of this compound is the chroman ring system. The dihydropyran ring of the chroman moiety is not planar and typically exists in two primary, interconverting half-chair conformations. nih.gov This dynamic process, known as pseudorotation, involves the puckering of the saturated portion of the ring. nih.gov The energy barrier for this interconversion is influenced by the nature and position of substituents on the ring.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these conformations and calculate their relative energies. nih.gov By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the lowest energy (most stable) conformations and the transition states that separate them. For this compound, the critical dihedral angles would include those defining the pucker of the dihydropyran ring and the orientation of the carbonyl chloride group relative to the aromatic ring.

The table below presents hypothetical data from a DFT calculation on a substituted chroman system, illustrating the typical energy differences found between the two main half-chair conformations of the dihydropyran ring.

| Conformation | Key Dihedral Angle (θ) C4a-C8a-O1-C2 | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|

| Half-Chair 1 (e.g., 2-exo-3-endo) | -55.8° | 0.00 | 75.3 |

| Half-Chair 2 (e.g., 2-endo-3-exo) | +54.2° | 2.85 | 24.7 |

| Transition State | 0.0° | 25.10 | - |

This table contains representative data based on studies of similar chroman derivatives to illustrate the output of conformational restriction studies. Actual values for this compound would require specific calculation.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a powerful class of computational techniques designed to study chemical processes within very large and complex systems, such as a molecule interacting with a protein or solvated in a liquid. lsbu.ac.ukkit.edu The core concept of QM/MM is to partition the system into two regions: a smaller, chemically active part that is treated with high-accuracy quantum mechanics (QM), and a larger, surrounding environment that is described using the computationally less expensive methods of molecular mechanics (MM). kit.eduusc.edu

For a study involving this compound, this approach would be invaluable for investigating its interactions with a biological target, for instance, the active site of an enzyme. In such a scenario, the this compound molecule, particularly the reactive carbonyl chloride group, and the crucial amino acid residues of the active site would constitute the QM region. cuni.cz This allows for an accurate description of electronic effects, charge distribution, and the making or breaking of covalent bonds during a reaction. The remainder of the protein and the surrounding solvent molecules would be treated as the MM region, providing the necessary steric and electrostatic context for the reaction. lsbu.ac.ukusc.edu

The QM/MM simulation can provide detailed insights into several aspects:

Binding Affinity: Calculating the free energy of binding between this compound and its target.

Reaction Mechanisms: Elucidating the step-by-step pathway of a chemical reaction, such as the acylation of a serine residue by the carbonyl chloride group.

Activation Energies: Determining the energy barriers for reactions, which allows for the prediction of reaction rates. rsc.org

Spectroscopic Properties: Simulating how the electronic properties and spectra of the molecule are influenced by the protein environment.

The table below provides a hypothetical example of the kind of data a QM/MM study could generate, detailing the interaction energies between this compound and key residues in an enzyme's binding pocket.

| Interacting Residue | Interaction Type | QM/MM Interaction Energy (kcal/mol) |

|---|---|---|

| SER-195 | Covalent Bond (Acylation) | -15.5 |

| HIS-57 | Hydrogen Bond | -4.2 |

| TRP-215 | Van der Waals / π-stacking | -2.8 |

| ASP-102 | Electrostatic | -3.5 |

This table presents a representative example of results from a QM/MM simulation to illustrate the detailed energetic analysis possible with this method. The specific residues and energies are hypothetical.

Role of Chroman 6 Carbonyl Chloride in Complex Molecule Synthesis and Scaffold Development

Chroman-Based Scaffolds in Advanced Medicinal Chemistry Research

The chroman ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org This versatility has made chroman and its derivatives, such as chroman-4-one and chromone (B188151), focal points of extensive research for developing novel therapeutic agents. rsc.orgorganic-chemistry.org These scaffolds are found in a plethora of natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov

The rational design of chroman-derived scaffolds is guided by several key principles aimed at optimizing their interaction with biological targets. A primary strategy involves leveraging the chroman core as a rigid framework to orient functional groups in a precise three-dimensional arrangement, a concept crucial for achieving high affinity and selectivity. Structure-activity relationship (SAR) studies have been instrumental in this process, revealing that substitutions at various positions on the chroman ring, particularly at the C-2, C-3, C-6, and C-7 positions, can significantly influence biological activity. nih.gov For instance, SAR studies on chromanone analogs have identified specific substitution patterns that yield potent antioxidant and antidiabetic compounds. nih.gov Another design principle is "conformational constraint," where the rigidity of the chroman scaffold is used to reduce the conformational flexibility of a molecule, which can lead to a more favorable binding entropy upon interaction with a receptor. This has been effectively used in the design of chroman-like small-molecule inhibitors of the PD-1/PD-L1 interaction, employing a "ring-close" strategy to restrict the molecule's conformation. biosynth.com

Significant research efforts have been dedicated to developing synthetic methodologies for accessing functionalized chroman-4-one and chromone scaffolds. fishersci.ca These functionalized heterocycles serve as versatile platforms for further chemical modification. Modern synthetic techniques, such as cascade radical annulation, have enabled the efficient construction of the chroman-4-one core while simultaneously introducing diverse functional groups. orgsyn.org This method allows for the synthesis of ester-containing and carbamoylated chroman-4-ones from readily available starting materials under metal-free conditions. orgsyn.orgresearchgate.net Furthermore, targeted synthetic modifications at specific positions of the chromone and chroman-4-one rings have been conducted to develop selective enzyme inhibitors and peptidomimetics. fishersci.ca The development of C2-functionalized chromen-4-one scaffolds, for example, has led to potent inhibitors of p38α MAPK signaling, which are relevant for mitigating inflammatory responses.

Chroman-6-carbonyl Chloride as a Key Intermediate in Multi-Step Organic Syntheses

This compound (CAS 55746-03-7) is a key reactive intermediate that serves as an efficient acylating agent. fishersci.ca The presence of the acyl chloride functional group, one of the more reactive derivatives of a carboxylic acid, allows for facile reaction with a wide range of nucleophiles, such as alcohols, amines, and phenols. uomus.edu.iq This reactivity makes it an ideal building block for covalently linking the chroman scaffold to other molecular fragments, thereby enabling the synthesis of more complex and elaborate target molecules.

This compound is a direct precursor to a variety of chroman derivatives, particularly amides and esters, formed through its reaction with amine and alcohol nucleophiles, respectively. This is particularly significant because SAR studies have highlighted the C-6 position of the chroman ring as a critical site for modification to modulate biological activity. nih.gov By using this compound, medicinal chemists can readily synthesize libraries of compounds with diverse substituents at this position, attached via stable amide or ester linkages. This approach facilitates the exploration of chemical space around the chroman scaffold to identify novel compounds with desired therapeutic properties, such as anticancer or anti-inflammatory activity. nih.govnih.gov A range of biologically active chroman derivatives have been developed, including acetyl-CoA carboxylase (ACCs) inhibitors and dual anti-breast cancer and antiepileptic agents, underscoring the therapeutic potential of this scaffold. nih.govfishersci.pt

In addition to forming simple amides and esters, this compound can serve as a strategic building block in the assembly of more complex heterocyclic frameworks. The acyl chloride moiety can participate in intramolecular or intermolecular reactions, such as Friedel-Crafts acylations, to form new ring systems fused to the chroman core. This strategy provides a pathway to novel, polycyclic molecular architectures that are often difficult to access through other synthetic routes. The ability to use the chroman scaffold as a foundational element and build upon it using the reactivity of the 6-carbonyl chloride group is a powerful tool in the design and synthesis of new chemical entities with unique structural and biological properties. Organic building blocks with defined functional groups are fundamental components for the modular, bottom-up assembly of complex molecular architectures in medicinal and materials chemistry. sigmaaldrich.com

Applications in Peptidomimetic Design and Conformational Constraint

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. hymasynthesis.com A key strategy in peptidomimetic design is the use of rigid scaffolds to enforce a specific conformation that mimics a secondary structure element of a peptide, such as a β-turn. The chroman scaffold is exceptionally well-suited for this purpose.

Chroman-4-one and chromone frameworks have been successfully employed as scaffolds for the development of peptidomimetics. fishersci.ca By attaching amino acid side chains to the rigid chroman core, it is possible to project these functional groups in a spatially defined manner that replicates the bioactive conformation of a peptide. This approach was used to develop mimics of the peptide hormone somatostatin, resulting in compounds with agonistic properties at somatostatin receptors. fishersci.ca The inherent rigidity of the chroman ring system provides conformational constraint, locking the appended side chains in place and reducing the entropic penalty of binding to a receptor. This pre-organization of the pharmacophore can lead to significantly higher binding affinity and selectivity compared to the flexible parent peptide.

Table of Research Findings on Chroman Scaffolds

| Scaffold Type | Synthetic Approach | Biological Application | Reference(s) |

|---|---|---|---|

| Carbamoylated Chroman-4-ones | Decarboxylative radical cascade cyclization | Potential antibacterial, antioxidant, anti-HIV | researchgate.net |

| Ester-Containing Chroman-4-ones | Cascade radical annulation with oxalates | Bioactive ester derivatives | orgsyn.org |

| 2-Alkyl Chroman-4-ones | Multi-step synthesis and functionalization | Sirt2 enzyme inhibitors, Somatostatin receptor agonists | fishersci.ca |

| Chroman Derivatives | Synthesis and evaluation of ACCs inhibitory activities | Acetyl-CoA carboxylase (ACC) inhibitors for cancer treatment | fishersci.pt |

| Chroman-like Molecules | "Ring-close" strategy for conformational restriction | Small-molecule PD-1/PD-L1 inhibitors | biosynth.com |

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 55746-03-7 | C10H9ClO2 |

| Chroman-4-one | 491-37-2 | C9H8O2 |

Development of Chemical Probes and Enzyme Inhibitor Scaffolds

This compound, a derivative of the privileged chroman scaffold, serves as a versatile building block in medicinal chemistry and chemical biology. Its inherent structural features, combined with the reactivity of the carbonyl chloride group, make it a valuable precursor for the synthesis of complex molecules, including chemical probes and enzyme inhibitors. The chroman nucleus is a common motif in a variety of biologically active compounds, and its functionalization at the 6-position allows for the systematic exploration of structure-activity relationships.

Development of Chemical Probes

Chemical probes are essential tools for elucidating the function of biomolecules in their native environment. The chroman scaffold, with its favorable photophysical properties, has been utilized in the development of fluorescent probes for bioimaging. While direct applications of this compound in this area are not extensively documented, its potential is significant. The carbonyl chloride group provides a reactive handle for the straightforward attachment of fluorophores or recognition moieties.

A notable example highlighting the utility of the chroman-6-position in probe design is the development of a fluorescent probe for hydrogen sulfide (H₂S) detection in living cells. nih.gov Researchers designed a probe based on a 6-azide-chroman dye, hypothesizing that modification at the 6-position could trigger changes in fluorescence. nih.gov This study confirmed that the conversion of an electron-donating group at this position can indeed modulate the fluorescent properties of the chroman core, a principle that can be extended to probes developed from this compound. nih.gov

The general strategy for creating a chemical probe from this compound would involve the reaction of the carbonyl chloride with a nucleophile, such as an amine or alcohol, which is part of a larger molecule that could be a fluorophore, a biotin tag for affinity purification, or a specific ligand for a protein of interest. This modular approach allows for the generation of a diverse library of probes to investigate various biological processes. The chromene scaffold, a close relative of chroman, has been successfully used to construct fluorescent probes for a range of biologically important analytes, further underscoring the potential of the chroman framework in this field. aip.orgaip.org

Enzyme Inhibitor Scaffolds